molecular formula C9H10N2O2 B14807005 5-Amino-4-cyclopropoxypicolinaldehyde

5-Amino-4-cyclopropoxypicolinaldehyde

Cat. No.: B14807005
M. Wt: 178.19 g/mol
InChI Key: RKQDLEUCXNBKIE-UHFFFAOYSA-N
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Description

5-Amino-4-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H10N2O2 and is utilized in research and development as a key synthetic intermediate . This compound features a picolinaldehyde core structure that is functionalized with both an amino group and a cyclopropoxy group, making it a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry. Its specific research applications are derived from its molecular structure. The aldehyde group is a reactive handle for condensation and nucleophilic addition reactions, while the amino group can be functionalized or serve as a hydrogen bond donor. The cyclopropyl ring can influence the molecule's metabolic stability and conformational properties. While detailed research on this exact compound is not publicly available, analogs with similar structures have been investigated for their potential in various therapeutic areas, suggesting its value in developing novel pharmacologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-amino-4-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c10-8-4-11-6(5-12)3-9(8)13-7-1-2-7/h3-5,7H,1-2,10H2

InChI Key

RKQDLEUCXNBKIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 4 Cyclopropoxypicolinaldehyde and Analogues

Strategies for the Construction of the Picolinaldehyde Core

The formation of the polysubstituted picolinaldehyde core requires sophisticated synthetic approaches that allow for precise control over regioselectivity and functional group tolerance. Recent advancements have focused on environmentally benign and highly efficient methodologies.

Visible-Light Photoredox Approaches to Polysubstituted Picolinaldehydes

A novel and environmentally friendly approach for the synthesis of polysubstituted picolinaldehydes utilizes a metal-free, visible-light-induced photoredox method. acs.orgnih.gov This strategy allows for the construction and direct C–H functionalization of pyridines under mild, sustainable conditions. acs.orgnih.gov The process is characterized by its high efficacy and tolerance of a wide range of functional groups. acs.org This methodology is particularly notable for its green chemistry principles, as it operates at room temperature using visible light as the energy source, without the need for metal catalysts or external oxidants. acs.orgnih.gov The applicability of this method has been demonstrated in the late-stage modification of pharmaceuticals and natural products, highlighting its potential for diverse applications. nih.gov

Biomimetic Aza-6π Electrocyclization and Tandem Minisci-Type Reactions in Picolinaldehyde Synthesis

At the heart of the visible-light photoredox approach is a biomimetic aza-6π electrocyclization reaction for the efficient assembly of diverse pyridine (B92270) rings, followed by a tandem Minisci-type reaction. acs.orgnih.gov The initial step involves the aza-6π electrocyclization of cinnamaldehydes and propargylamines to construct polysubstituted pyridines. acs.orgnih.gov This is followed by a Minisci-type reaction for the ortho-position selective C–H formylation of the pyridine ring, which delivers the picolinaldehyde structure. acs.org The Minisci reaction involves the addition of a carbon-centered radical to a basic heteroarene. baranlab.org In recent years, photoredox catalysis has emerged as a mild and efficient way to generate the necessary radicals for Minisci-type reactions. baranlab.org This tandem approach is highly efficient and demonstrates broad substrate scope, providing a powerful tool for the construction of complex picolinaldehydes. acs.org

Mechanochemical Approaches for Related Aminopyridines or Picolinaldehydes

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and often solvent-free alternative to traditional solution-phase synthesis. thieme-connect.comacs.orgwikipedia.org This methodology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including aminopyridines. thieme-connect.comacs.org For instance, the mechanochemical synthesis of azomethine derived from 2-aminopyridine (B139424) has been reported, carried out under solvent-free conditions using a mortar and pestle. thieme-connect.com While the direct mechanochemical synthesis of picolinaldehydes is not extensively documented, the successful synthesis of related aminopyridines and other heterocycles suggests the potential of this approach. thieme-connect.comacs.org Mechanochemical methods are known to sometimes alter reaction selectivity and can lead to the discovery of new chemical transformations, making it a promising area for the future development of picolinaldehyde syntheses. mdpi.com

Installation of the Cyclopropoxy Moiety

The cyclopropoxy group is a valuable substituent in medicinal chemistry, and its installation requires methods that are both efficient and compatible with other functional groups present in the molecule.

Stereoselective Introduction of Cyclopropyl (B3062369) Ethers

The stereoselective construction of cyclopropyl ethers can be a challenging synthetic task. One efficient method involves the stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives. scispace.com This reaction can be performed under mild conditions and tolerates a variety of functional groups, providing a route to highly congested tertiary homoallyl alcohols and ethers with excellent diastereopurity. scispace.com Another approach is the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes with oxygen-based nucleophiles. researchgate.net The key to this methodology is the use of a chiral center on the cyclopropene (B1174273) intermediate to control the configuration of two adjacent stereocenters. researchgate.net The Simmons-Smith cyclopropanation is a powerful method for generating cyclopropanes, and tandem reactions involving asymmetric alkyl addition to α,β-unsaturated aldehydes followed by diastereoselective cyclopropanation can produce cyclopropyl alcohols with high enantio- and diastereoselectivity. rsc.org

Compatibility of the Cyclopropoxy Group with Pyridine Ring Functionalization

The stability of the cyclopropoxy group is a critical consideration during the functionalization of the pyridine ring. The high strain energy of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, especially when a reactive intermediate like a carbenium ion is formed on an adjacent atom. However, cationic cyclopropane-opening reactions can be suppressed if the reactive intermediate is sufficiently stabilized. For instance, cyclopropanes have been shown to be compatible with the formation of adjacent oxocarbenium ions under non-acidic conditions.

In the context of the radical-based Minisci reaction, the stability of the cyclopropyl group is also a factor. The cyclopropylmethyl radical is known to undergo rapid ring-opening. acs.org However, the stability of the initial radical and the rearranged radical can influence the rate of this process. acs.org The presence of a cyclopropyl group can exert a small stabilizing effect on an adjacent radical center. acs.org The synthesis of various cyclopropylpyridines has been reported, which suggests that the cyclopropane ring can be compatible with conditions used for pyridine synthesis and functionalization. acs.org It has been noted that the cyclopropane ring in 2-cyclopropylpyridine (B3349194) does not undergo nucleophilic ring opening under certain conditions. acs.org In photoredox catalysis, cyclopropyl ketones have been used in intramolecular [3+2] cycloadditions, where a cyclopropyl ketyl radical is an intermediate, indicating compatibility with these reaction conditions. nih.gov Therefore, while the potential for ring-opening exists, the cyclopropoxy group is expected to be compatible with the visible-light photoredox and Minisci-type reactions used for picolinaldehyde synthesis, provided the reaction conditions are carefully controlled.

Table 1: Summary of Synthetic Methodologies for Picolinaldehyde Core Construction

Methodology Key Features Advantages Relevant Citations
Visible-Light Photoredox Approaches Metal-free, visible light-induced, direct C-H functionalization Environmentally benign, sustainable, mild conditions, high efficacy, broad functional group tolerance acs.orgnih.govnih.gov
Biomimetic Aza-6π Electrocyclization and Tandem Minisci-Type Reactions Tandem reaction sequence for pyridine formation and formylation High atom and step economy, ortho-selective C-H formylation acs.orgnih.govnih.gov
Mechanochemical Approaches Solvent-free or reduced solvent conditions, mechanical force activation Sustainable, potential for new reactivity and selectivity thieme-connect.comacs.orgwikipedia.org

Regioselective Introduction of the Amino Group on the Pyridine Ring

The precise placement of an amino group on the pyridine ring is a critical step in the synthesis of 5-Amino-4-cyclopropoxypicolinaldehyde and its analogues. The electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the possible strategies for introducing substituents. Direct amination is often challenging and can lead to a mixture of products. Therefore, regioselective methods are paramount to ensure the desired isomer is obtained in high yield.

Amination Strategies for Substituted Pyridine Scaffolds

Several strategies have been developed for the regioselective amination of pyridine rings, often involving the activation of the ring or the use of specialized reagents. A common and effective approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netresearchgate.net This increased reactivity allows for the introduction of an amino group with high regioselectivity. researchgate.netresearchgate.net For instance, 3,5-disubstituted pyridine N-oxides can be regioselectively aminated to produce substituted aminopyridines. nih.gov

Another powerful strategy for the C4-selective amination of pyridines involves the formation of 4-pyridyl pyridinium (B92312) salt intermediates, which then react with an amine source, such as aqueous ammonia. researchgate.net This method achieves notable regioselectivity through the electronic tuning of external pyridine reagents. researchgate.net Furthermore, the conversion of pyridines into phosphonium (B103445) salts, followed by reaction with an aminating agent like sodium azide, presents a straightforward and highly regioselective process for introducing an amino group. nih.gov This method is particularly advantageous as it can be applied to a variety of substituted pyridines, including those with electron-withdrawing or sterically hindering groups. nih.gov

The Chichibabin reaction is a classic method for producing 2-aminopyridines from C-H precursors, but its generality is limited by the harsh reaction conditions involving sodium amide. nih.gov More modern approaches, such as the Buchwald-Hartwig amination, rely on pre-halogenated substrates and offer a powerful means for C-N bond formation. researchgate.netnih.gov However, the selective installation of a halogen at the desired position on a complex pyridine can be a synthetic challenge in itself. nih.gov

Recent advancements have also explored the use of electronically tuned phosphine (B1218219) reagents to mediate the amination of pyridines and other azines via phosphonium salt intermediates. chemrxiv.org This strategy involves a sequence of SNAr-halogenation and SNAr-amination, with the electronic properties of the phosphonium ion being key to successful C-N bond formation. chemrxiv.org For 3,4-pyridynes, regioselectivity of nucleophilic addition can be controlled by using adjacent directing groups, such as halides or sulfamates, which perturb the pyridyne distortion and favor attack at a specific carbon. nih.gov

Comparison of Regioselective Amination Strategies for Pyridine Scaffolds
StrategyKey FeaturesTypical ReagentsRegioselectivityReferences
Pyridine N-Oxide ActivationActivates ring for nucleophilic attack at C2/C4.Ts2O, t-BuNH2; Saccharin as ammonium (B1175870) surrogateHigh for 2- and 4-amination researchgate.netresearchgate.netnih.gov
Pyridinium Salt IntermediatesC4-selective amination via SNH mechanism.External pyridine reagents, aqueous ammoniaHigh for C4-amination researchgate.net
Phosphonium Salt FormationVersatile method using C-H bonds as precursors.Phosphine reagents, sodium azideExclusively regioselective in many cases nih.gov
Buchwald-Hartwig AminationMetal-catalyzed cross-coupling of halogenated pyridines.Palladium or nickel catalysts, amineDependent on halogen position researchgate.netnih.gov
Pyridyne IntermediatesRegiocontrol through adjacent directing groups.Halide or sulfamate (B1201201) substituentsGood, controlled by directing group nih.gov

Protecting Group Chemistry for Amino and Aldehyde Functionalities

In the synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted side reactions of the amino and aldehyde functionalities. libretexts.orgwikipedia.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal without affecting other parts of the molecule. researchgate.net

Protecting the aldehyde group in a picolinaldehyde derivative is also crucial, especially in the presence of nucleophilic reagents that could target the formyl group. Common methods for protecting aldehydes include their conversion to acetals or thioacetals. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst forms a cyclic acetal, which is stable to a wide range of nucleophiles and bases. This protecting group can be removed under acidic aqueous conditions to regenerate the aldehyde. The choice of protecting group for the aldehyde must be orthogonal to the protecting group used for the amino group, meaning that one can be removed without affecting the other.

Common Protecting Groups for Amino and Aldehyde Functionalities
Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsReferences
Aminotert-butyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OAcid (e.g., TFA) wikipedia.orgiris-biotech.de
BenzyloxycarbonylZ or CbzBenzyl chloroformateHydrogenolysis researchgate.net
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine) wikipedia.orgiris-biotech.de
AldehydeCyclic Acetal-Ethylene glycol, acid catalystAqueous acid-
Cyclic Thioacetal-Ethanedithiol, Lewis acidMercury(II) salts, oxidation-

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. This involves the use of safer reagents, minimizing waste, and improving energy efficiency.

Metal-Free and Oxidant-Free Reaction Conditions

Developing synthetic routes that avoid the use of heavy metals and harsh oxidants is a key aspect of green chemistry. While metal-catalyzed reactions like the Buchwald-Hartwig amination are effective, they often require palladium or nickel catalysts, which are toxic and need to be removed from the final product. researchgate.netnih.gov Research into metal-free amination strategies is therefore highly desirable.

One such approach is the base-promoted amination of polyhalogenated pyridines, which can proceed in water as a solvent without the need for a metal catalyst. acs.org This method provides a more environmentally benign alternative to traditional cross-coupling reactions. acs.org The use of phosphonium salt intermediates for amination also offers a metal-free pathway. nih.govchemrxiv.org These reactions often proceed under mild conditions and with high selectivity, reducing the need for extensive purification. nih.gov

Solvent Selection and Atom Economy Considerations

Solvent selection has a significant impact on the environmental footprint of a synthetic process. The ideal solvent should be non-toxic, non-flammable, and readily recyclable. Water is an excellent green solvent, and its use in the amination of pyridines represents a significant step towards a more sustainable synthesis. acs.org When organic solvents are necessary, the choice should be guided by green chemistry principles, favoring solvents with lower environmental impact.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy generate minimal waste. In the context of synthesizing this compound, this means choosing synthetic steps that incorporate the maximum number of atoms from the starting materials into the final product. For example, addition reactions are generally more atom-economical than substitution or elimination reactions. The development of catalytic C-H amination reactions is a promising area of research for improving atom economy, as it avoids the need for pre-functionalization of the pyridine ring with a leaving group. nih.gov

Chemical Reactivity and Derivatization Strategies of 5 Amino 4 Cyclopropoxypicolinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) attached to the pyridine (B92270) ring at the C2 position is a key center of reactivity. Its carbon atom is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous addition and condensation reactions.

Nucleophilic Additions to the Formyl Group

The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack. This reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon, which changes its hybridization from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com This reactivity is fundamental to the synthesis of a variety of derivatives.

Common nucleophilic addition reactions for picolinaldehyde analogues include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols after an acidic workup. For instance, reaction with methyl magnesium bromide would yield 1-(5-amino-4-cyclopropoxypyridin-2-yl)ethan-1-ol. youtube.com

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduce a hydride ion (H⁻) to the carbonyl carbon, leading to the formation of a primary alcohol. quimicaorganica.org

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a versatile intermediate in organic synthesis.

Nucleophile TypeSpecific ReagentGeneral Product Structure
OrganometallicGrignard Reagent (R-MgX)Secondary Alcohol
HydrideSodium Borohydride (NaBH₄)Primary Alcohol
CyanideSodium Cyanide (NaCN) / H⁺Cyanohydrin
AlcoholAlcohol (R'-OH) / H⁺Acetal

Condensation Reactions for the Formation of Imines and Related Derivatives

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.orgijarsct.co.in This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The general reaction is as follows:

Reaction with Primary Amines: 5-Amino-4-cyclopropoxypicolinaldehyde reacts with a primary amine (R-NH₂) to yield a Schiff base (an N-substituted imine). These reactions are fundamental in coordination chemistry, as the resulting iminopyridine structures can act as robust bidentate ligands. wikipedia.org

Reaction with Hydrazine Derivatives: Reagents like hydrazine, semicarbazide, and thiosemicarbazide (B42300) react similarly to form hydrazones, semicarbazones, and thiosemicarbazones, respectively. For example, the reaction of pyridine-2-carbaldehyde with thiosemicarbazide produces pyridine-2-carbaldehyde thiosemicarbazone. nih.gov

These condensation products are significant in the synthesis of various biologically relevant molecules and coordination complexes. ijarsct.co.innih.gov

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH), yielding 5-amino-4-cyclopropoxypicolinic acid. This transformation can be achieved using various oxidizing agents. The oxidation of substituted picolines or pyridinemethanols to their corresponding carboxylic acids (picolinic acids) is a well-established industrial process. researchgate.netgoogle.commdpi.com Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) (Tollens' reagent).

Reduction: The aldehyde can be reduced to a primary alcohol, (5-amino-4-cyclopropoxypyridin-2-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative. quimicaorganica.org The synthesis of pyridine-2-carboxaldehyde often involves the oxidation of the corresponding alcohol, demonstrating the reversibility of this pathway with appropriate reagents. google.comgoogle.com

TransformationTypical Reagent(s)Product Functional Group
OxidationKMnO₄, Ag₂O (Tollens')Carboxylic Acid (-COOH)
ReductionNaBH₄, LiAlH₄Primary Alcohol (-CH₂OH)

Reactivity of the Aromatic Amino Group

The exocyclic amino group (-NH₂) at the C5 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. This makes it a key site for electrophilic substitution and condensation reactions.

Electrophilic Substitution Reactions on the Amine Nitrogen

The lone pair of electrons on the amine nitrogen makes it reactive towards a variety of electrophiles. idc-online.com These reactions result in the formation of a new bond to the nitrogen atom.

Acylation: The amino group can react with acylating agents such as acid chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Acylation of aminopyridines is a common transformation. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl), such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. idc-online.com

Alkylation: The amino group can be alkylated by reaction with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products.

Formation of Schiff Bases and Other Nitrogen-Containing Heterocycles

The primary amino group provides a reactive handle for the construction of more complex molecular architectures, including Schiff bases and new heterocyclic rings.

Schiff Base Formation: The amino group of this compound can react with external aldehydes or ketones in a condensation reaction to form an imine (Schiff base). ijarsct.co.inchemrj.org This is analogous to the reaction described in section 3.1.2, but in this case, the amino group of the title compound is the reacting partner. For example, condensation with a substituted salicylaldehyde (B1680747) can produce a novel Schiff base ligand. nih.gov

Synthesis of Fused Heterocycles: The aminopyridine motif is a valuable building block for synthesizing fused nitrogen heterocycles. The amino group can act as a nucleophile in cyclization reactions. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of new fused ring systems, such as pyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry. nih.gov These syntheses often involve an initial condensation or addition reaction at the amino group, followed by an intramolecular cyclization.

Derivatization for Advanced Analytical Characterization

The analytical characterization of this compound necessitates derivatization to enhance its detectability and separation in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization strategies target the primary aromatic amine and aldehyde functional groups to improve the analyte's volatility, thermal stability, and chromatographic behavior, as well as to introduce chromophores or fluorophores for sensitive detection. libretexts.org

For HPLC analysis, the primary aromatic amine can be derivatized using various reagents to introduce a fluorescent or UV-active tag. Common derivatizing agents for primary amines include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and 2,4-dinitrofluorobenzene (DNFB). libretexts.orghelsinki.fi Another approach involves using reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC), which reacts with aromatic amines to form stable, highly fluorescent derivatives detectable at low concentrations. researchgate.net The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete derivatization and minimize the formation of by-products. nih.govsigmaaldrich.com

The aldehyde group can also be targeted for derivatization, particularly for GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that reacts with aldehydes to form stable oxime derivatives. sigmaaldrich.commdpi.com These derivatives are volatile and exhibit good chromatographic properties. researchgate.netnih.gov The use of PFBHA allows for sensitive detection using electron capture detection (ECD) or mass spectrometry. nih.gov

The following interactive table summarizes potential derivatization reagents for the functional groups of this compound:

Functional GroupDerivatization ReagentAnalytical TechniquePurpose of Derivatization
Primary Aromatic Amine9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)HPLCIntroduction of a fluorescent tag
Primary Aromatic Amine2,4-dinitrofluorobenzene (DNFB)HPLCIntroduction of a UV-active tag
Primary Aromatic Amine2-(9-carbazole)-ethyl-chloroformate (CEOC)HPLCFormation of a stable, fluorescent derivative
AldehydeO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)GC-MSFormation of a volatile and stable oxime derivative for sensitive detection

Stability and Reactivity of the Cyclopropoxy Moiety

The cyclopropoxy group imparts unique chemical properties to the this compound molecule, influencing its stability and reactivity. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring of the cyclopropoxy moiety can undergo ring-opening reactions, particularly under acidic, basic, or metal-catalyzed conditions. In acidic environments, protonation of the ether oxygen can facilitate the cleavage of a C-C bond within the cyclopropane ring to relieve ring strain. nih.gov Similarly, strong bases can promote ring-opening, although this is generally less facile than acid-catalyzed reactions. nih.gov

Palladium-catalyzed reactions have been shown to efficiently induce the ring-opening of aryl cyclopropyl (B3062369) ketones, suggesting that similar catalytic systems could be employed for aryl cyclopropyl ethers. rsc.org Radical-mediated ring-opening is another potential pathway, especially in the presence of radical initiators, leading to the formation of various functionalized products. beilstein-journals.org The regioselectivity of the ring-opening would be influenced by the electronic nature of the pyridine ring and the substituents present. acs.org

Influence of the Cyclopropoxy Group on Aromatic Reactivity and Stability

The cyclopropyl group is known to act as a good π-electron donor through hyperconjugation, a property that is expected to be retained in the cyclopropoxy moiety. stackexchange.comwikipedia.org This electron-donating nature of the cyclopropoxy group can significantly influence the reactivity and stability of the aromatic pyridine ring. acs.org

The donation of electron density into the pyridine ring would increase its nucleophilicity, potentially activating it towards electrophilic aromatic substitution reactions. Conversely, this electron-donating effect might destabilize intermediates in nucleophilic aromatic substitution reactions. The electronic influence of the cyclopropoxy group can be compared to other alkoxy groups, though the unique steric and electronic properties of the cyclopropyl ring will impart distinct reactivity patterns. mdpi.com The stability of the cyclopropoxy group itself is a key factor, as its tendency to undergo ring-opening can lead to a variety of reaction pathways. researchgate.net

Multi-functional Reactivity and Cascade Reactions for Molecular Complexity

The presence of multiple reactive sites—the primary amine, the aldehyde, and the cyclopropoxy-activated pyridine ring—in this compound allows for its participation in multi-functional reactivity and cascade reactions to generate molecular complexity.

The amino and aldehyde groups can undergo intramolecular or intermolecular reactions to form new heterocyclic systems. For instance, the molecule could potentially undergo intramolecular cyclization to form a fused ring system. More elaborately, it can participate in multi-component reactions. For example, a three-component coupling involving the aminopyridine, an aldehyde (in this case, the one already present in the molecule could react intermolecularly or a different aldehyde could be introduced), and a diazo ester, catalyzed by rhodium(III), could lead to the formation of complex pyrido[1,2-α]pyrimidin-4-ones. nih.gov

Furthermore, cascade reactions involving the aminopyridine moiety are known. For instance, the reaction of 1,1-enediamines with other reagents can lead to the regioselective synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net The aldehyde functionality can also be a key player in cascade sequences, such as in pyridine-catalyzed four-component cascade reactions involving aromatic aldehydes, malononitrile (B47326)/cyanoacetates, MBH carbonates, and alcohols. acs.orgacs.org Such reactions proceed through a sequence of events like Knoevenagel condensation, Michael addition, and subsequent cyclizations to build complex molecular architectures in a single pot. mdpi.com The unique combination of functional groups in this compound makes it an interesting substrate for the exploration of novel cascade reactions leading to diverse and complex chemical scaffolds.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 4 Cyclopropoxypicolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the atomic arrangement within 5-Amino-4-cyclopropoxypicolinaldehyde has been assembled.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for assigning the specific protons and carbons within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the arrangement of functional groups on the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, the protons of the cyclopropoxy group, and the amine protons. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.8 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons on the pyridine ring will appear as singlets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. The protons of the cyclopropoxy group will exhibit characteristic shifts in the upfield region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons showing complex splitting patterns due to their diastereotopic nature. The amine protons are often observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 190 ppm. The carbons of the pyridine ring have chemical shifts that are determined by the positions of the various substituents. The cyclopropoxy group carbons resonate at high field, with the methine carbon being less shielded than the methylene carbons.

¹H and ¹³C NMR Data for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (CHO)9.82 (s, 1H)190.5
2 (C)-151.0
3 (CH)8.15 (s, 1H)140.2
4 (C)-145.8
5 (C)-138.7
6 (CH)6.45 (s, 1H)110.3
7 (NH₂)5.30 (br s, 2H)-
8 (O)--
9 (CH)3.90 (m, 1H)60.1
10 (CH₂)0.85-0.95 (m, 4H)6.5

Note: Predicted data based on analysis of structurally similar compounds. s = singlet, m = multiplet, br s = broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and the spatial relationships between them.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks. For this compound, COSY correlations are expected between the methine proton of the cyclopropoxy group and the adjacent methylene protons. The aromatic protons and the aldehyde proton, being singlets, will not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the C-3 proton at 8.15 ppm will show a cross-peak with the C-3 carbon signal at 140.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This technique is vital for piecing together the molecular skeleton. Key HMBC correlations would include the aldehyde proton (H-1) to the C-2 and C-3 carbons of the pyridine ring, and the cyclopropoxy methine proton (H-9) to the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could reveal through-space interactions between the protons of the cyclopropoxy group and the aromatic proton at C-3, which would help to define the preferred conformation of the cyclopropoxy group relative to the pyridine ring.

Key 2D NMR Correlations for this compound

Correlation TypeProton (¹H)Correlated Atom(s)
COSY H-9H-10
HSQC H-1C-1
H-3C-3
H-6C-6
H-9C-9
H-10C-10
HMBC H-1C-2, C-3
H-3C-2, C-4, C-5
H-6C-4, C-5
H-9C-4, C-10
NOESY H-9H-3, H-10

Note: Predicted data based on the proposed structure.

Variable Temperature NMR for Dynamic Conformational Analysis

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes that are occurring on the NMR timescale. For this compound, VT-NMR could be employed to study the rotational barrier around the C-4-O bond of the cyclopropoxy group. At low temperatures, the rotation might be slow enough to result in the observation of distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. Similarly, the rotation of the aldehyde group could also be investigated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion, which can be used to determine the elemental formula of the compound. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) with the formula C₉H₁₁N₂O₂ is 179.0815. An experimentally determined mass that is very close to this value would confirm the elemental composition of the synthesized molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of protonated this compound is expected to proceed through several characteristic pathways, including the loss of small neutral molecules.

A plausible fragmentation pathway would involve the initial loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation for aromatic aldehydes. Another likely fragmentation would be the loss of the cyclopropyl (B3062369) group. The pyridine ring itself is quite stable, but the substituents provide sites for fragmentation.

Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 179.08)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
179.08151.08CO (28.00)Ion resulting from loss of carbon monoxide
179.08138.07C₃H₅ (41.01)Ion resulting from loss of the cyclopropyl radical
151.08123.09CO (28.00)Further fragmentation after initial CO loss
138.07110.08CO (28.00)Further fragmentation after initial cyclopropyl loss

Note: This table represents a predicted fragmentation pattern.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical methods that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, offering detailed insights into the functional groups present, their chemical environment, and the molecule's conformational state.

Vibrational Assignments of Characteristic Functional Groups (Aldehyde, Amino, Ether, Cyclopropane)

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its distinct functional moieties. Each group gives rise to specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum, which can be assigned based on established frequency ranges.

Aldehyde Group (-CHO): The aldehyde is readily identified by its strong C=O stretching vibration, which typically appears in the 1680–1705 cm⁻¹ range for aromatic aldehydes. The precise frequency is sensitive to electronic effects from the pyridine ring and potential intramolecular hydrogen bonding. Another key marker is the C-H stretching of the aldehyde proton, which usually manifests as a pair of medium-intensity bands near 2820 cm⁻¹ and 2720 cm⁻¹.

Amino Group (-NH₂): A primary amino group is characterized by two distinct N-H stretching vibrations in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The in-plane N-H bending or "scissoring" vibration is also a prominent feature, typically observed between 1590 and 1650 cm⁻¹.

Ether Linkage (-O-): The cyclopropoxy group contains a C-O-C ether linkage. The asymmetric C-O-C stretching vibration is the most intense and is expected to produce a strong band in the 1200–1275 cm⁻¹ region. The symmetric stretch, usually weaker, appears at a lower frequency.

Cyclopropane (B1198618) Ring: The strained three-membered ring has unique vibrational signatures. The C-H stretching modes of the cyclopropyl group are found at relatively high frequencies, typically above 3000 cm⁻¹. The "ring breathing" and other deformation modes occur in the fingerprint region of the spectrum (below 1400 cm⁻¹) and provide further structural confirmation.

Table 1: Predicted Vibrational Assignments for this compound This table presents typical wavenumber ranges for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
AldehydeC=O Stretch1680 - 1705Strong
AldehydeC-H Stretch2810 - 2840, 2710 - 2740Medium, often a doublet
AminoN-H Asymmetric Stretch3400 - 3500Medium
AminoN-H Symmetric Stretch3300 - 3400Medium
AminoN-H Bend (Scissoring)1590 - 1650Medium to Strong
Ether (Cyclopropoxy)Asymmetric C-O-C Stretch1200 - 1275Strong
CyclopropaneC-H Stretch3000 - 3100Medium

Conformational Analysis using Vibrational Signatures

Subtle shifts in vibrational frequencies can reveal information about the molecule's preferred conformation. The relative orientation of the aldehyde and cyclopropoxy groups with respect to the pyridine ring can influence the electronic distribution and, consequently, the vibrational energies. For example, the formation of an intramolecular hydrogen bond between one of the amino protons and the aldehyde oxygen would cause a noticeable redshift (a shift to lower frequency) in both the N-H and C=O stretching bands. By comparing experimentally obtained spectra with those predicted by computational models (such as Density Functional Theory, DFT) for different rotational isomers (conformers), the most stable conformation in a given phase can be determined.

X-ray Crystallography

X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed model of its molecular structure. This analysis would confirm the planarity of the substituted pyridine ring and reveal the exact orientation of the aldehyde, amino, and cyclopropoxy substituents relative to the ring. The resulting structural data would provide unambiguous confirmation of the compound's constitution and stereochemistry. Furthermore, the crystallographic data would detail the unit cell parameters and the arrangement of molecules within it, unveiling the complete supramolecular assembly.

Analysis of Intermolecular Interactions and Crystal Packing Arrangements

The solid-state packing of this compound is expected to be governed by a network of non-covalent interactions. The primary amino group is a potent hydrogen bond donor, while the aldehyde oxygen and the pyridine ring nitrogen are effective hydrogen bond acceptors. This functionality facilitates the formation of robust hydrogen-bonding networks (e.g., N-H···O and N-H···N), which are primary drivers in the crystal's organization, often leading to the formation of chains, sheets, or more complex three-dimensional architectures.

Computational Chemistry and Theoretical Investigations of 5 Amino 4 Cyclopropoxypicolinaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For a compound like 5-Amino-4-cyclopropoxypicolinaldehyde, DFT calculations would provide fundamental insights into its behavior.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net

In a hypothetical DFT study of this compound, the analysis would involve calculating the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule's framework—the pyridine (B92270) ring, the amino group, the cyclopropoxy group, and the aldehyde group—would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not based on actual experimental results.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Indicates electron-donating capability
LUMO-1.8Indicates electron-accepting capability
Energy Gap (ΔE)4.7Correlates with chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen and oxygen atoms.

Blue: Regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the amino group and the aldehyde proton. researchgate.net

This analysis provides a visual representation of how the molecule would interact with other reagents, guiding the understanding of intermolecular interactions. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which is essential for the structural elucidation and characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are compared with experimental data to confirm the molecular structure. mdpi.com Discrepancies between calculated and observed shifts can help identify specific conformational or electronic effects.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (Note: This data is illustrative and not based on actual experimental results.)

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Vibrational Mode
N-H (Amino)34503445Asymmetric Stretch
C=O (Aldehyde)16951690Stretch
C-O-C (Ether)12401235Asymmetric Stretch
C=N (Pyridine)15801575Ring Stretch

Synthetic Utility and Applications in Complex Chemical Synthesis

5-Amino-4-cyclopropoxypicolinaldehyde as a Building Block in Heterocyclic Synthesis

The presence of a nucleophilic amino group and an electrophilic aldehyde group in a 1,2-relationship on the pyridine (B92270) ring renders this compound an ideal precursor for the synthesis of various fused heterocyclic systems. This arrangement facilitates intramolecular cyclization reactions and participation in multicomponent reactions to afford complex scaffolds of medicinal and material interest.

The ortho-disposed amino and aldehyde groups are primed for condensation reactions with a variety of reagents to construct fused pyridine derivatives. For instance, reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, is expected to proceed via a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to yield substituted pyrido[2,3-b]pyridines. The cyclopropoxy group at the 4-position would remain as a key substituent, influencing the electronic properties and solubility of the resulting fused system.

Similarly, condensation with ketones or other carbonyl compounds can lead to the formation of other fused pyridine frameworks through reactions like the Friedländer annulation. The general reactivity of 5-aminopyrazoles in forming fused pyrazoloazines through condensation with various bielectrophilic moieties suggests a parallel reactivity for this compound in constructing analogous fused pyridine systems researchgate.netnih.gov.

Below is a table illustrating potential fused pyridine systems derivable from this compound:

ReagentFused SystemPotential Utility
MalononitrilePyrido[2,3-b]pyridineMedicinal Chemistry Scaffolds
Ethyl CyanoacetatePyrido[2,3-b]pyridineOrganic Electronics
CyclohexanoneTetrahydropyridoquinolinePharmaceutical Intermediates
AcetylacetonePyrido[2,3-b]pyridineLigand Synthesis

Beyond simple fused pyridines, this compound can serve as a key synthon in the assembly of more complex polycyclic aromatic nitrogen heterocycles (PANHs). The strategic incorporation of this building block can be achieved through multi-step synthetic sequences or elegant one-pot multicomponent reactions. For example, a reaction involving an aromatic aldehyde and a cyclic ketone could lead to the formation of macrocyclane-fused pyrazolo[3,4-b]pyridine derivatives, a reaction pathway that has been demonstrated with 5-aminopyrazole derivatives researchgate.net.

The amino group can be diazotized and subsequently subjected to cyclization reactions, such as the Graebe-Ullmann synthesis, to form carbazole-like structures. Furthermore, palladium-catalyzed cross-coupling reactions on a halogenated derivative of the pyridine ring, followed by intramolecular cyclization, could provide access to a diverse range of PANHs. The unique electronic contribution of the cyclopropoxy group can be exploited to tune the photophysical properties of these resulting polycyclic systems, making them attractive targets for materials science applications.

Development of Advanced Organic Materials Precursors

The structural features of this compound make it an attractive precursor for the development of advanced organic materials. The electron-donating amino and cyclopropoxy groups, in conjunction with the electron-withdrawing pyridine ring and aldehyde function, create a push-pull electronic system. This intrinsic property is desirable for applications in nonlinear optics and as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The aldehyde functionality provides a convenient handle for further elaboration into extended conjugated systems through reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations. The resulting extended π-systems can exhibit interesting photophysical properties. The amino group can be utilized to introduce other functional moieties or to polymerize the molecule into electroactive polymers.

The table below outlines potential transformations of this compound for the synthesis of organic materials precursors:

Reaction TypeResulting StructurePotential Application
Knoevenagel CondensationExtended π-conjugated systemOrganic Electronics
Wittig ReactionStilbene-like derivativesFluorescent Dyes
Reductive AminationSecondary amine derivativesHole-transporting materials
Acylation of Amino GroupAmide-functionalized pyridinesLiquid Crystals

Strategies for Late-Stage Functionalization and Diversification of Complex Molecules

In the context of medicinal chemistry and drug discovery, the ability to perform late-stage functionalization on a complex molecular scaffold is highly advantageous. This compound can be incorporated into a larger molecule, and its functional groups can then be selectively modified to generate a library of analogues for structure-activity relationship (SAR) studies.

The aldehyde is particularly amenable to a wide range of transformations, including reductive amination to introduce diverse amine substituents, oxidation to a carboxylic acid for amide coupling, and various carbon-carbon bond-forming reactions. The amino group can undergo acylation, sulfonylation, or be used as a handle for the introduction of other functionalities via diazotization. The cyclopropoxy group is generally stable but can potentially be cleaved under specific acidic conditions if desired, revealing a hydroxyl group for further manipulation. This array of possible modifications allows for the fine-tuning of the physicochemical and pharmacological properties of the parent molecule.

Q & A

Q. What are the standard synthetic routes for 5-Amino-4-cyclopropoxypicolinaldehyde, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and oxidation reactions. For example, intermediates like 4-chloropicolinamide derivatives can be reacted with cyclopropanol under reflux conditions (e.g., chlorobenzene at 120°C for 24–48 hours) . Optimization requires systematic variation of solvents (e.g., DMF vs. chlorobenzene), catalysts (e.g., K₂CO₃), and temperature. Use Design of Experiments (DOE) to assess interactions between variables. Processed data (e.g., yield vs. time/temperature) should be tabulated in appendices for transparency .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY for cyclopropane ring confirmation), high-resolution mass spectrometry (HRMS) for molecular ion validation, and HPLC for purity assessment. For example, in analogous compounds, cyclopropane protons appear as distinct multiplet signals at δ 0.76–0.96 ppm in ¹H NMR . Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Conduct comparative studies using standardized conditions (solvent, concentration, temperature). For conflicting MS data, employ high-resolution instruments to distinguish isotopic patterns from impurities. Use statistical tools (e.g., PCA) to analyze batch-to-batch variability. Reference databases like ECHA or OECD SIDS for baseline comparisons, though gaps may require independent validation .

Q. What strategies are effective for studying the compound’s reactivity in novel heterocyclic ring-forming reactions?

  • Methodological Answer : Design mechanistic studies using isotopic labeling (e.g., ¹⁵N in the amino group) to track reaction pathways. Combine kinetic analysis (e.g., Eyring plots) with in-situ FTIR to monitor intermediate formation. For example, prior work on picolinamide derivatives used chlorobenzene reflux to stabilize intermediates . Advanced computational modeling (MD/DFT) can predict regioselectivity in cyclopropane ring-opening reactions .

Q. How should researchers address the lack of toxicological or safety data for this compound in academic literature?

  • Methodological Answer : Adopt the PICO framework to structure safety studies:
  • Population : In vitro cell lines (e.g., HepG2 for hepatic toxicity).
  • Intervention : Dose-response assays (0.1–100 µM).
  • Comparison : Positive controls (e.g., 5-Amino-4-chloro-o-cresol HCl ).
  • Outcome : IC₅₀ values and oxidative stress markers.
    Use OECD guidelines for in vitro genotoxicity assays (e.g., Ames test) and reference ECHA’s REACH dossier templates for documentation .

Data Analysis & Contradiction Management

Q. How can researchers statistically validate reproducibility in synthetic yields across multiple batches?

  • Methodological Answer : Apply ANOVA to compare yields under fixed conditions (e.g., 3 batches, n=5 replicates). Calculate confidence intervals (95%) and report RSD values. For outliers, perform root-cause analysis (e.g., moisture sensitivity of intermediates). Use platforms like SciFinder to cross-check reported yields for analogous compounds .

What frameworks are recommended for prioritizing research questions when existing literature is sparse?

  • Methodological Answer : Use the FINER criteria:
  • Feasible : Pilot-scale synthesis (1–5 g) before scaling.
  • Interesting : Focus on understudied cyclopropane ring reactivity.
  • Novel : Investigate unexplored applications in medicinal chemistry (e.g., kinase inhibitors).
  • Ethical : Adopt Green Chemistry principles for solvent selection.
  • Relevant : Align with NIH/EMA priorities for novel heterocycles .

Tables for Methodological Reference

Parameter Optimization Strategy Relevant Evidence
Reaction SolventCompare polar aprotic vs. aromatic solvents
Catalytic BaseScreen K₂CO₃, Cs₂CO₃, DBU for efficiency
Spectral ValidationCross-correlate NMR/HRMS with computational models
Toxicity ScreeningAlign with OECD/ECHA guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.